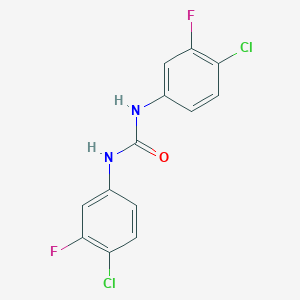
1,3-Bis(4-chloro-3-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-chloro-3-fluorophenyl)urea is an organic compound characterized by the presence of two 4-chloro-3-fluorophenyl groups attached to a urea backbone
准备方法
The synthesis of 1,3-Bis(4-chloro-3-fluorophenyl)urea typically involves the reaction of 4-chloro-3-fluoroaniline with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with another molecule of 4-chloro-3-fluoroaniline to form the desired urea derivative. Industrial production methods may involve the use of safer and more efficient reagents to minimize the hazards associated with phosgene.
化学反应分析
1,3-Bis(4-chloro-3-fluorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The urea moiety can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of strong acids or bases, the urea bond can be hydrolyzed to yield the corresponding amines and carbon dioxide.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as hydroxide ions or amines. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学研究应用
1,3-Bis(4-chloro-3-fluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,3-Bis(4-chloro-3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
相似化合物的比较
1,3-Bis(4-chloro-3-fluorophenyl)urea can be compared with other similar compounds, such as:
1,3-Bis(4-chlorophenyl)urea: Lacks the fluorine atoms, which may affect its chemical reactivity and biological activity.
1,3-Bis(4-fluorophenyl)urea: Lacks the chlorine atoms, which can influence its overall properties.
1,3-Bis(4-chloro-3-(trifluoromethyl)phenyl)urea: Contains additional trifluoromethyl groups, which can significantly alter its chemical and biological characteristics.
The presence of both chlorine and fluorine atoms in this compound makes it unique, as these halogens can enhance its reactivity and potential biological activities.
属性
分子式 |
C13H8Cl2F2N2O |
|---|---|
分子量 |
317.11 g/mol |
IUPAC 名称 |
1,3-bis(4-chloro-3-fluorophenyl)urea |
InChI |
InChI=1S/C13H8Cl2F2N2O/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20) |
InChI 键 |
APXXSUSXFAWKDV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(3-Methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecan-7-one](/img/structure/B15119528.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B15119531.png)
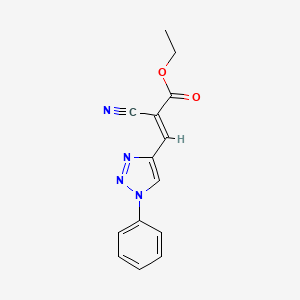
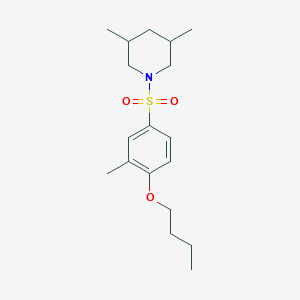
![8-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15119547.png)
![8-(4-Fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B15119549.png)
![1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-methylphthalazine](/img/structure/B15119554.png)
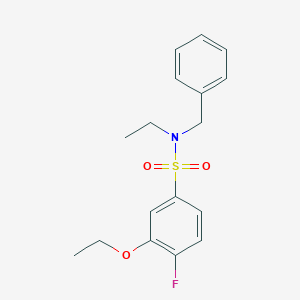
![N-benzyl-2-[5-cyano-2-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B15119577.png)
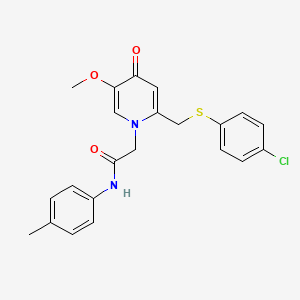
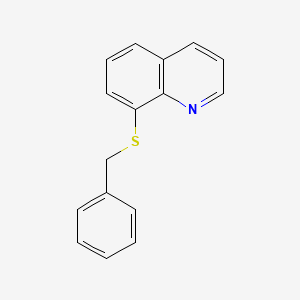
![Methyl 2-[(cyclopentylmethyl)sulfanyl]-6-oxo-1-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B15119609.png)
![5,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B15119624.png)

